molecular formula C11H7FO2 B3029196 1-Fluoronaphthalene-2-carboxylic acid CAS No. 574-97-0

1-Fluoronaphthalene-2-carboxylic acid

Cat. No. B3029196
CAS RN: 574-97-0
M. Wt: 190.17
InChI Key: XKFQSLSAPMCGQS-UHFFFAOYSA-N
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Description

Enantioselective Sensing of Chiral Carboxylic Acids

Research has shown that a chiral 1,8-diacridylnaphthalene-derived fluorosensor can be used for the enantioselective sensing of various chiral carboxylic acids, including halogenated carboxylic acids . This indicates that compounds such as 1-Fluoronaphthalene-2-carboxylic acid could potentially be detected and analyzed using this method. The fluorosensor's ability to form 1:1 and 1:2 complexes with the acids and exhibit enantioselectivities up to 4.5 is particularly noteworthy .

Synthesis Analysis

While the provided data does not directly describe the synthesis of this compound, it does mention the synthesis of a related compound, 2-fluoro-1-aminocyclopropane-1-carboxylic acid . The synthesis involves cyclopropanation, Curtius rearrangement, oxidative cleavage, and deprotection steps . This information could be relevant when considering the synthetic pathways that might be employed for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure and conformational properties of 1-fluorocyclopropanecarboxylic acid have been studied using microwave spectroscopy and quantum chemical calculations . Although this compound is not the same as this compound, the research provides insight into the conformational behavior of fluorinated carboxylic acids. The study identified four stable conformers, with conformer II being stabilized by an intramolecular hydrogen bond . This could suggest that this compound may also exhibit interesting conformational dynamics due to the presence of the fluorine atom.

Chemical Reactions Analysis

The data does not provide specific reactions for this compound. However, it does discuss the use of 2-bromoacetyl-6-methoxynaphthalene as a fluorescent labeling reagent for carboxylic acids . This compound reacts with carboxylic acids to form fluorescent esters, which can be separated and detected using HPLC . This suggests that similar reactions could potentially be applied to this compound for analytical purposes.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly discussed in the provided data. However, the studies on related fluorinated carboxylic acids and their detection methods imply that the compound would have distinct spectroscopic and chiral properties that could be exploited for sensing and analysis . The fluorescence titration experiments mentioned in the context of enantioselective sensing also suggest that this compound could be characterized by its fluorescence response in the presence of a suitable fluorosensor .

Scientific Research Applications

1. Enantioselective Sensing of Chiral Carboxylic Acids

A study by Mei and Wolf (2004) demonstrated the use of a chiral 1,8-diacridylnaphthalene-derived fluorosensor for enantioselective sensing of various chiral carboxylic acids, including amino acids, arylalkanoic acids, and halogenated carboxylic acids. This research highlights the potential of 1-fluoronaphthalene-2-carboxylic acid derivatives in the sensitive detection of chiral substances, which could have implications in analytical and bioanalytical chemistry (Mei & Wolf, 2004).

2. Lithiation and Carboxylation of 2-Fluoronaphthalene

In a 1970 study, Kinstle and Bechner explored the lithiation of 2-fluoronaphthalene, leading to the production of 2-fluoro-1-naphthoic acid and 2-fluoro-3-naphthoic acid. This research provides insights into the chemical modification and potential applications of this compound in organic synthesis and materials science (Kinstle & Bechner, 1970).

3. Fluorescent Labeling Reagent for HPLC Analysis

Gatti, Cavrini, and Roveri (1992) investigated the use of 2-bromoacetyl-6-methoxynaphthalene as a fluorescent labeling reagent for high-performance liquid chromatography (HPLC) analysis of carboxylic acids. This study underscores the applicability of naphthalene derivatives, including this compound, in enhancing detection sensitivity in HPLC, particularly for biologically active substances (Gatti, Cavrini, & Roveri, 1992).

Safety and Hazards

The safety information for 1-Fluoronaphthalene-2-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-fluoronaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFQSLSAPMCGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001288221
Record name 1-Fluoro-2-naphthalenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

574-97-0
Record name 1-Fluoro-2-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=574-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-2-naphthalenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoronaphthalene-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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